Hydrolytic Stability: Cyclohexanecarboxylic Anhydride vs. Acetic Anhydride
Cyclohexanecarboxylic anhydride exhibits significantly enhanced hydrolytic stability compared to the industry-standard acetic anhydride under alkaline conditions. This property is critical for reactions conducted in aqueous-organic mixtures or when prolonged reaction times are required. The base-catalyzed hydrolysis rate constant (Total Kb) for cyclohexanecarboxylic anhydride at 25°C and pH > 8 is 2.433E+002 L/mol-sec, corresponding to a half-life of 47.5 minutes . In contrast, the hydrolysis of acetic anhydride in water at 25°C proceeds with a pseudo-first-order rate constant of 0.158 min⁻¹, translating to a half-life of approximately 4.4 minutes [1]. This represents a more than 10-fold increase in hydrolytic half-life for the target compound under comparable conditions.
| Evidence Dimension | Hydrolytic Stability (Base-Catalyzed) |
|---|---|
| Target Compound Data | Half-Life: 47.5 minutes |
| Comparator Or Baseline | Acetic Anhydride (Half-Life: ~4.4 minutes) |
| Quantified Difference | >10-fold longer half-life |
| Conditions | 25°C, pH > 8 (Target) vs. Water at 25°C (Comparator) |
Why This Matters
This data-driven stability advantage is crucial for process chemists; it allows for more robust and reliable acylations, reducing the formation of unwanted hydrolysis byproducts and improving overall yield and purity in water-sensitive transformations, thereby justifying the compound's selection for complex synthetic sequences.
- [1] Numerade. (2025). The hydrolysis of acetic anhydride is a 1st order reaction with respect to acetic anhydride: -rA=0.158CA (gmol)/(cm³*min) at 25°C. View Source
